molecular formula C15H21N3O3S B601501 ortho Gliclazide CAS No. 1076198-18-9

ortho Gliclazide

Cat. No.: B601501
CAS No.: 1076198-18-9
M. Wt: 323.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliclazide (GCZ) is an oral hyperglycemic antidiabetic drug of Biopharmaceutics Classification System Class II with low aqueous solubility and high permeability . It is a second-generation sulfonylurea-type oral hypoglycaemic agent that effectively controls blood glucose in non-insulin-dependent (type 2) diabetes mellitus (DM) .


Synthesis Analysis

A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps. Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate. The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .


Molecular Structure Analysis

The molecular conformation, supramolecular arrangement by Hirshfeld surface, and quantum theory calculations of atoms in the molecules were analyzed to understand the physicochemical properties caused by the structural difference of the two compounds .


Chemical Reactions Analysis

Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels .


Physical and Chemical Properties Analysis

Gliclazide presented low solubility in all buffered media tested . In addition, cocrystallization of Gliclazide leads to improved physicochemical properties of the poorly soluble drug gliclazide .

Scientific Research Applications

  • Pharmacological Properties : Gliclazide improves defective insulin secretion and may reverse insulin resistance observed in patients with non-insulin-dependent diabetes mellitus (NIDDM). It has been compared favorably with other sulphonylurea agents and may potentially slow the progression of diabetic retinopathy (Palmer & Brogden, 1993).

  • Radioprotective Effect : Gliclazide demonstrates a protective effect against chromosome damage induced by ionizing radiation in human blood lymphocytes, attributed to its antioxidant activity (Pouri et al., 2019).

  • Effects on Oxidative Stress and Inflammation : In an experimental periodontal disease model, gliclazide reduced oxidative stress, inflammation, and bone loss, suggesting its potential therapeutic role beyond glycemic control (Araújo et al., 2019).

  • Dissolution Enhancement for Improved Bioavailability : Research on improving the dissolution rate of gliclazide, which has low water-solubility, has been conducted to enhance its bioavailability and effectiveness in treating diabetes (Varshosaz et al., 2008).

  • Genetic Variants Influencing Efficacy : The Ser1369Ala variant in the ABCC8 gene can influence the antidiabetic efficacy of gliclazide in Chinese type 2 diabetic patients, indicating a genetic component to its effectiveness (Feng et al., 2008).

  • Pharmacokinetic Interactions : Gliclazide's interaction with other drugs, such as ornidazole, has been studied to evaluate the safety and effectiveness of such combinations in diabetic patients (Thumuganti et al., 2015).

  • Antiglycation Effects : Gliclazide shows antiglycation effects, potentially reducing the formation of advanced glycation end products (AGEs), which are significant in diabetic complications (Li et al., 2008).

Mechanism of Action

Target of Action

Ortho Gliclazide primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining blood glucose levels .

Mode of Action

This compound interacts with its target by binding to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The closure of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

This compound affects the insulin secretion pathway. By stimulating the SUR1 receptor, it enhances insulin secretion from the β cells . This increased insulin secretion improves the abnormal first phase insulin release in type 2 diabetes and also has an effect on the second phase .

Pharmacokinetics

This compound has an intermediate half-life of around 11 hours . It is extensively metabolized, and renal clearance accounts for only 4% of total drug clearance . This means that the majority of the drug is eliminated through metabolic pathways in the liver, and the metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary molecular effect of this compound’s action is the increased secretion of insulin . This leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . HbA1c levels are reflective of the last 8-10 weeks of glucose control . On a cellular level, this compound reduces oxidative stress of β-cells induced by hydrogen-peroxide and maintains a higher cellular viability .

Action Environment

The action of this compound can be influenced by environmental factors such as diet and activity . For instance, if given with breakfast, it can potentially lower blood glucose levels up to the evening meal . Therefore, consistent food intake is required to decrease the risk of hypoglycemia . The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals .

Safety and Hazards

Gliclazide is harmful if swallowed . It is advisable to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

Gliclazide is the only oral antidiabetic agent indicated concomitantly as essential therapy by the WHO and Brazil, as well as a potential candidate for biowaiver according to the International Pharmaceutical Federation (FIP) . Therefore, future research could focus on the possibility of biowaiver for new medicines containing gliclazide .

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAYFQNZDWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675626
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-18-9
Record name N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.